molecular formula C9H10F5N3O3 B13394890 (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile trifluoroacetate

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile trifluoroacetate

Cat. No.: B13394890
M. Wt: 303.19 g/mol
InChI Key: ZEBDGRASECJYIQ-UHFFFAOYSA-N
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Description

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with aminoacetyl and difluoromethyl groups, as well as a carbonitrile group. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent, such as difluoromethyl bromide, under basic conditions.

    Aminoacetylation: The aminoacetyl group can be introduced through an acylation reaction using an appropriate acylating agent, such as acetyl chloride, in the presence of a base.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a cyanating reagent, such as sodium cyanide, under suitable conditions.

    Formation of the Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the free base with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under appropriate conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid, sodium hydroxide, or other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.

Scientific Research Applications

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile trifluoroacetate has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its effects on biological systems.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a tool for studying disease mechanisms.

    Industry: The compound can be used in industrial processes, such as the production of specialty chemicals or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile trifluoroacetate involves its interactions with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
  • (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile acetate
  • (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile sulfate

Uniqueness

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility compared to other similar compounds. This makes it more suitable for certain applications, such as in chemical reactions and industrial processes where stability and solubility are critical factors.

Properties

IUPAC Name

1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O.C2HF3O2/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;3-2(4,5)1(6)7/h5H,1,3-4,11H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBDGRASECJYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CN)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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